molecular formula C23H25N3O4 B11637108 Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate

Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11637108
M. Wt: 407.5 g/mol
InChI Key: FFQNCORYYVPOSY-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a methoxy group, and a morpholinyl phenylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxyquinoline-3-carboxylic acid with 4-(morpholin-4-yl)aniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methoxyquinoline-3-carboxylate: Lacks the morpholinyl phenylamino substituent.

    4-(Morpholin-4-yl)aniline: Lacks the quinoline core.

    6-Methoxyquinoline: Lacks the carboxylate and morpholinyl phenylamino groups.

Uniqueness

Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 6-methoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C23H25N3O4/c1-3-30-23(27)20-15-24-21-9-8-18(28-2)14-19(21)22(20)25-16-4-6-17(7-5-16)26-10-12-29-13-11-26/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25)

InChI Key

FFQNCORYYVPOSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N4CCOCC4)OC

Origin of Product

United States

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